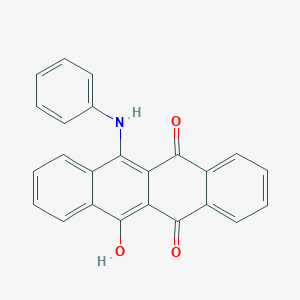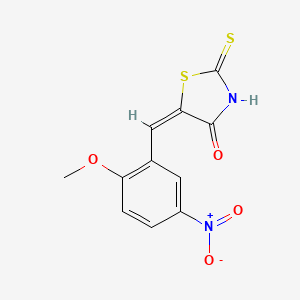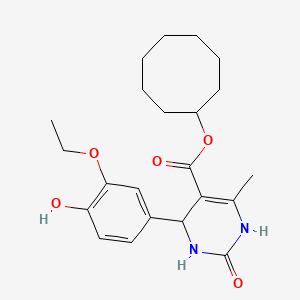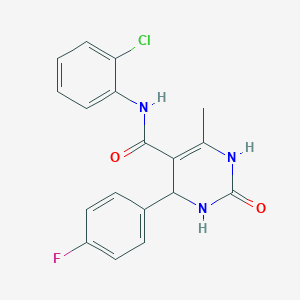![molecular formula C20H29Cl2N3O2 B5021693 1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5021693.png)
1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride" involves complex organic chemistry techniques, including the use of optically active diols and specific reagents to achieve desired stereochemistry. Studies detail the preparation of optical isomers of compounds with piperazine and pyridyl groups, highlighting the importance of stereochemistry in their biological activity (Sakoda, Kamikawaji, & Seto, 1992). The synthesis often involves multistep reactions, including condensation and refinement processes, to achieve high optical purities and desired pharmacological effects (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been elucidated using crystallography and spectroscopic methods. For example, the structure of related compounds has been determined, revealing the conformational details and stereochemistry crucial for their activity. These studies often employ X-ray diffraction to solve the crystal structure, providing insights into the arrangement of atoms and the spatial orientation of the functional groups (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. Research has shown that compounds with piperazine and pyridyl groups can undergo various chemical reactions, including oxidative coupling and condensation reactions. These reactions are often pivotal in modifying the chemical structure to enhance pharmacological properties or to tag them for specific studies (El-Abadelah et al., 2018).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-16-11-17(2)13-19(12-16)25-15-18(24)14-22-7-9-23(10-8-22)20-5-3-4-6-21-20;;/h3-6,11-13,18,24H,7-10,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYLSNVHRNQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5021615.png)
![N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B5021621.png)
![1-(3,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021631.png)
![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5021639.png)
![5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B5021645.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5021658.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5021665.png)
![4-methyl-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5021672.png)



![2-{[4-(4-ethylphenoxy)butyl]amino}ethanol](/img/structure/B5021705.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5021711.png)